molecular formula C10H9BrCl2 B3315273 2-Bromo-4-(2,4-dichlorophenyl)-1-butene CAS No. 951892-61-8

2-Bromo-4-(2,4-dichlorophenyl)-1-butene

Cat. No. B3315273
CAS RN: 951892-61-8
M. Wt: 279.98 g/mol
InChI Key: YMWJRWMUFWJFOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(2,4-dichlorophenyl)-1-butene” were not found, there are general methods for creating similar compounds. For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds . This method uses a palladium catalyst and organoboron reagents .

Scientific Research Applications

Stereochemical Outcomes in Organic Synthesis

Research has shown that the stereochemical outcome of reactions involving halogenated compounds like 2-Bromo-4-(2,4-dichlorophenyl)-1-butene can be significant in organic synthesis. For example, McMurry coupling of halogenated acetophenones can lead to products with specific cis:trans ratios, which is crucial for synthesizing compounds with desired stereochemistry (R. Daik et al., 1998).

Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving halogenated compounds like this compound helps in understanding the lifetimes of radical intermediates, which are essential in catalysis. For instance, the reactions of bromomethylcyclopropane on oxygen-covered surfaces were explored to investigate radical formation and rearrangement, shedding light on heterogeneous oxidation catalysis (J. A. Levinson et al., 2001).

Catalytic Processes and Isomerization

Investigations into the thermal chemistry of C4 hydrocarbons on catalytic surfaces have provided insights into the mechanisms of double-bond isomerization, which is pivotal for chemical synthesis and industrial applications. Such studies reveal how compounds like this compound can undergo transformations under catalytic conditions, leading to various products (Ilkeun Lee & F. Zaera, 2005).

Computational Chemistry and Reaction Predictions

Computational studies on the nucleophilic substitution reactions of imidazole with halogenated arylethanones, including derivatives similar to this compound, help predict reaction outcomes and optimize synthetic pathways. These studies utilize density functional theory (DFT) calculations to understand the reaction mechanisms at a molecular level (T. Erdogan & F. Erdoğan, 2019).

Electrochemical Studies and Reductive Processes

Electrochemical reduction studies of halogenated butenes provide valuable information on the reductive cleavage of carbon-halogen bonds and the formation of allyl radicals and anions. Such research can lead to the development of new electrochemical methods for synthesizing and modifying organic compounds (J. Casado et al., 1993).

Mechanism of Action

properties

IUPAC Name

1-(3-bromobut-3-enyl)-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWJRWMUFWJFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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